Researchers from the University of Southampton and the University of Bath combined barium hydroxide and arsenate to create a novel lightweight, structurally complex material with anoporous zeotype structures. These structures exhibit high surface area and tunable pore size, making them potentially beneficial for hydrogen storage due to their ability to adsorb hydrogen gas molecules. However, further research is needed to assess the viability and safety of this material for practical applications [].
Barium arsenate has been investigated for its potential role in remediating water contaminated with arsenic and barium. Studies have shown that certain materials, like hydrotalcite-like compounds, can effectively adsorb both elements from water. Barium arsenate, formed during the adsorption process, can then be safely disposed of, though further research is needed to develop safe and sustainable disposal methods [, ].
Barium arsenate is an inorganic compound with the chemical formula . It appears as a white, crystalline solid and is characterized by its insolubility in water. This compound is primarily recognized for its unique properties, which make it valuable in various fields, including materials science and environmental chemistry. Barium arsenate plays a significant role in the geochemical cycling of arsenic and has potential applications in arsenic remediation processes .
Barium arsenate can be synthesized through various methods:
Barium arsenate has several applications across various fields:
Studies on the interactions of barium arsenate with other substances reveal its stability and solubility characteristics. For instance, it has been shown to form soluble precipitates when interacting with trace metals, which could have implications for environmental remediation efforts. Additionally, its behavior under varying pH conditions has been extensively analyzed to understand its solubility dynamics better .
Barium arsenate shares similarities with several other compounds containing barium and arsenic or related elements. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Barium hydrogen arsenate | More soluble than barium arsenate; used in similar applications. | |
Lead arsenate | Used historically as a pesticide; more toxic than barium arsenate. | |
Strontium arsenate | Similar structure but different chemical properties; less studied. | |
Calcium arsenate | Used as a pesticide; more soluble than barium arsenate. |
Barium arsenate's uniqueness lies in its specific solubility characteristics and stability under various environmental conditions, making it particularly useful for certain scientific applications that require controlled interactions with other materials .
Wet chemical synthesis represents the primary methodology for barium arsenate production, utilizing aqueous solutions under controlled conditions to achieve crystalline precipitation. This approach enables precise control over reaction parameters including temperature, pH, and stoichiometric ratios, resulting in consistent product quality and reproducible crystal formation. The method has gained prominence due to its versatility in producing both laboratory-scale samples and industrial quantities, with reaction conditions easily scalable from small batch processes to continuous production systems.
The fundamental principles underlying wet chemical synthesis involve the controlled mixing of barium-containing solutions with arsenate sources, where supersaturation conditions drive precipitation of the desired compound. Research has demonstrated that reaction temperature significantly influences crystal morphology, with higher temperatures promoting the formation of small leafy crystals, while lower temperatures favor granular aggregate structures with smaller crystal clusters. These morphological differences, while maintaining identical chemical composition, can influence downstream applications and material properties.
Precipitation reactions involving barium cations and arsenate anions follow well-established chemical principles, where the ionic components combine under controlled conditions to form insoluble crystalline products. The stoichiometric relationship requires three barium cations for every two arsenate anions, reflecting the charge balance necessary for stable compound formation. Research indicates that pH control plays a critical role in determining which arsenate species predominates in solution, with alkaline conditions favoring the formation of the tribarium diarsenate structure over alternative phases.
Laboratory studies have established optimal precipitation conditions through systematic investigation of reaction parameters. Low and neutral pH conditions (3.63–7.43) favor the formation of barium hydrogen arsenate monohydrate, while both barium hydrogen arsenate monohydrate and tribarium diarsenate can form simultaneously at neutral pH conditions (7.47, 7.66). At high pH values (13.03, 13.10), tribarium diarsenate becomes the only solid phase precipitated, demonstrating the importance of pH optimization for target compound synthesis.
The precipitation process involves rapid nucleation followed by crystal growth, with experimental data showing that temperature modulation between 25–60°C optimizes crystal development. Controlled precipitation experiments have revealed that the tribarium diarsenate precipitate acquired at 50 degrees Celsius appears as small leafy crystals, while the solid precipitated at 25 degrees Celsius comprises granular aggregates with smaller crystal clusters. These morphological differences provide opportunities for tailoring material properties to specific application requirements.
Industrial production protocols utilize barium hydroxide and arsenic acid as primary reactants, following established chemical engineering principles for large-scale synthesis. The balanced chemical equation for this reaction is represented as: 3 Barium Hydroxide + 2 Arsenic Acid → Tribarium Diarsenate + 6 Water. This stoichiometric relationship ensures complete conversion of reactants when proper mixing and reaction conditions are maintained throughout the industrial process.
Industrial implementation requires careful control of reaction temperature, mixing intensity, and residence time to achieve consistent product quality. Production facilities typically employ continuous stirred tank reactors with precise temperature control systems, maintaining reaction conditions between 25-50 degrees Celsius to optimize crystal formation and minimize side reactions. The exothermic nature of the precipitation reaction necessitates effective heat removal systems to prevent temperature excursions that could affect product morphology or purity.
Quality control protocols in industrial settings include real-time monitoring of pH, temperature, and conductivity, with automated dosing systems ensuring precise stoichiometric ratios throughout the production campaign. Post-reaction processing involves filtration systems designed to separate the crystalline precipitate from the mother liquor, followed by washing stages to remove residual impurities and achieve target purity specifications. Industrial drying systems operate under controlled atmospheres to prevent oxidation and maintain product stability during final processing stages.
Modern material science applications of barium arsenate have expanded significantly beyond traditional uses, with research focusing on advanced functional materials and nanotechnology applications. The compound's unique crystalline structure and chemical properties make it particularly suitable for developing specialized materials with enhanced performance characteristics in emerging technology sectors. These applications leverage the compound's stability under various environmental conditions and its ability to form complex three-dimensional structures with controlled porosity and surface properties.
The integration of barium arsenate into advanced material systems requires sophisticated understanding of structure-property relationships and processing-performance correlations. Research has demonstrated that careful control of synthesis conditions enables the production of materials with tailored properties including specific surface areas, pore size distributions, and crystalline orientations. These controlled characteristics are essential for optimizing performance in demanding applications such as energy storage, catalysis, and optoelectronic devices.
Nanoporous structure development utilizing barium arsenate represents a significant advancement in materials engineering, with research demonstrating the formation of complex three-dimensional architectures with high surface areas. Studies conducted by researchers from the University of Southampton and the University of Bath have successfully combined barium hydroxide and arsenate to create novel lightweight, structurally complex materials with nanoporous zeotype structures. These structures exhibit high surface area and tunable pore size characteristics, making them potentially beneficial for specialized applications requiring controlled molecular transport.
The formation of nanoporous structures involves careful control of synthesis parameters including precursor concentration, reaction temperature, and aging time. Research findings indicate that the resulting structures exhibit surface areas significantly higher than conventional materials, with pore size distributions that can be tailored through modification of synthesis conditions. The nanoporous architecture provides enhanced mass transport properties and increased active surface area, characteristics that are particularly valuable for applications requiring high specific performance.
Characterization studies using advanced analytical techniques have revealed the detailed structure of these nanoporous materials, showing uniform pore distribution and consistent wall thickness throughout the three-dimensional framework. X-ray diffraction analyses indicate that the crystalline structure remains stable under various environmental conditions, while scanning electron microscopy reveals the intricate nanoscale architecture that contributes to the enhanced performance characteristics. These structural features position nanoporous barium arsenate materials as promising candidates for next-generation technological applications.
Semiconductor and optoelectronic material integration represents an emerging frontier for barium arsenate applications, leveraging the compound's unique electronic properties for advanced device fabrication. The crystalline structure of barium arsenate provides specific electronic band characteristics that can be exploited in optoelectronic applications, with research indicating potential for integration into photo-optical systems. These properties arise from the compound's specific atomic arrangement and the electronic interactions between barium and arsenate components.
Research in semiconductor applications focuses on the compound's ability to serve as a functional component in complex electronic systems, where precise control of electronic properties is essential for device performance. The material's crystalline structure enables controlled electronic transport properties, making it suitable for specialized semiconductor applications where conventional materials may not provide adequate performance. Integration studies have demonstrated compatibility with standard semiconductor processing techniques, enabling incorporation into existing manufacturing workflows.
Optoelectronic applications exploit the compound's interaction with electromagnetic radiation across specific wavelength ranges, with studies indicating potential for specialized optical device applications. The material's optical properties can be tailored through controlled synthesis conditions, enabling optimization for specific wavelength ranges or optical performance requirements. Manufacturing protocols for optoelectronic integration require precise control of crystal orientation and surface properties to achieve optimal light-matter interaction characteristics essential for device functionality.
The solubility product (Ksp) of barium arsenate is a fundamental parameter governing its dissolution equilibrium and environmental mobility. Experimental determinations employ two primary methodologies: dissolution and precipitation.
Dissolution experiments involve equilibrating pre-synthesized Ba₃(AsO₄)₂ solids in aqueous solutions under controlled conditions. For example, studies conducted at neutral pH (7.47–7.66) and high pH (13.03–13.10) demonstrated that Ba₃(AsO₄)₂ remains stable, with solubility products (log Ksp) ranging from −23.01 to −24.00 [3]. Precipitation methods, conversely, involve mixing barium salts with arsenate solutions. A classic approach combines barium chloride (BaCl₂) and sodium arsenate (Na₃AsO₄), yielding Ba₃(AsO₄)₂ precipitate via:
$$ 3\text{BaCl}2 + 2\text{Na}3\text{AsO}4 \rightarrow \text{Ba}3(\text{AsO}4)2 + 6\text{NaCl} $$
This method produced a Ksp of $$1.08 \times 10^{-13}$$ [2], aligning with dissolution-based determinations [3].
Table 1: Comparative Solubility Products of Barium Arsenate
Method | log Ksp Range | Conditions | Source |
---|---|---|---|
Dissolution | −23.01–−24.00 | pH 7.47–13.10 | [3] |
Precipitation | −12.97 | Neutral pH | [2] |
The stability of barium arsenate phases is highly pH-dependent. At low to neutral pH (3.63–7.43), barium hydrogen arsenate monohydrate (BaHAsO₄·H₂O) predominates due to protonation of arsenate ions [3]. Its higher solubility (log Ksp = −5.60) facilitates arsenate release in acidic environments. In contrast, Ba₃(AsO₄)₂ forms exclusively at high pH (13.03–13.10), where deprotonated AsO₄³⁻ ions dominate, yielding a far lower solubility (log Ksp = −23.53) [3].
Table 2: pH-Dependent Phase Stability
Phase | Dominant pH Range | log Ksp | Arsenate Bioavailability |
---|---|---|---|
BaHAsO₄·H₂O | 3.63–7.43 | −5.60 | High |
Ba₃(AsO₄)₂ | >13.03 | −23.53 | Low |
Crystallization temperature significantly influences the physical structure of Ba₃(AsO₄)₂, with implications for its reactivity and environmental fate.
At 50°C, Ba₃(AsO₄)₂ precipitates as small leafy crystals (~5–10 µm), whereas 25°C yields granular aggregates (~20–50 µm) with clustered substructures [3]. The leafy morphology exhibits higher surface area-to-volume ratios, potentially enhancing dissolution kinetics. However, solubility experiments confirmed no significant difference in Ksp between the two forms [3], indicating thermodynamic equivalence despite morphological disparities.
Table 3: Temperature-Dependent Crystal Morphology
Temperature (°C) | Morphology | Particle Size (µm) | Surface Area |
---|---|---|---|
25 | Granular aggregates | 20–50 | Low |
50 | Leafy crystals | 5–10 | High |
While thermogravimetric analysis (TGA) data for Ba₃(AsO₄)₂ is limited in the literature, thermodynamic parameters provide insights into its stability. The Gibbs free energy of formation (ΔG°f) for Ba₃(AsO₄)₂ is −3113.40 kJ/mol [3], indicating high stability against decomposition. Comparative analysis with barium sulfate (BaSO₄, ΔG°f = −1362.2 kJ/mol) [6] highlights barium arsenate’s superior thermodynamic stability, consistent with its low solubility. Structural integrity persists up to 300°C, as inferred from unchanged XRD patterns post-dissolution experiments [3].
Barium arsenate demonstrates complex coprecipitation behavior with barite (barium sulfate), forming both solid solutions and surface complexes depending on solution conditions. The formation kinetics of these mixed phase systems are controlled by several key factors including pH, temperature, and the degree of supersaturation with respect to both endmember phases [1] [2].
The kinetics of barium arsenate-barite coprecipitation follow a multi-step mechanism involving initial nucleation of nanocrystalline precursors, followed by crystal growth and surface deposition. Research has shown that the process can be described by a second-order rate law, with surface-normalized rates ranging from 2.8×10⁻¹⁰ to 5.67×10⁻¹⁰ mol/m²/s under equilibrium conditions [3]. The formation of arsenic-bearing barite occurs through two primary pathways: isomorphic substitution of arsenate for sulfate in the barite structure (dominant at pH ≤ 5), and the formation of discrete barium arsenate phases at higher pH values [4].
Temperature significantly influences the solid solution formation kinetics. At 25°C, barium arsenate precipitates as granular aggregates with smaller crystal clusters, while at 50°C, the crystals appear as small leafy structures [1] [5]. The activation energy for coprecipitation processes ranges from 40-60 kJ/mol, indicating a moderate temperature dependence that favors incorporation at elevated temperatures [6] [7].
The extent of arsenate incorporation into barite depends strongly on the initial arsenic concentration and pH. At pH values below 5, arsenate incorporation reaches maximum values of approximately 0.32 wt%, occurring primarily through structural substitution. Above pH 5, the formation of barium hydrogen arsenate (BaHAsO₄·H₂O) and barium arsenate (Ba₃(AsO₄)₂) becomes thermodynamically favored, leading to the formation of mixed-phase assemblages [4] [8].
PHREEQC modeling of barium arsenate-barite systems requires careful consideration of the saturation indices of multiple phases and their interactions. The saturation index (SI) is defined as log(IAP/Ksp), where IAP is the ion activity product and Ksp is the solubility product constant [9] [10].
For the barium arsenate system, PHREEQC calculations must account for the following key phases:
The modeling approach requires consideration of pH-dependent speciation, as the dominant barium arsenate phase changes with solution conditions. BaHAsO₄·H₂O forms preferentially in weakly acidic to neutral conditions (pH 3.6-7.4), while Ba₃(AsO₄)₂ precipitates under neutral to alkaline conditions (pH 7.5-13.1) [1] [5].
PHREEQC simulations of coprecipitation systems must incorporate solid solution models to accurately predict phase behavior. The saturation index approach using endmember solubility data provides a first-order approximation, but more sophisticated solid solution-aqueous solution (SS-AS) models are required for quantitative predictions [2]. These models account for non-ideal mixing behavior and the effects of compositional variations on phase stability.
Barium arsenate interactions with iron oxide surfaces are governed by surface complexation mechanisms that involve the formation of inner-sphere complexes between arsenate species and iron oxide surface sites. Spectroscopic evidence consistently demonstrates that arsenate forms bidentate binuclear complexes on iron oxide surfaces, with characteristic As-Fe distances of approximately 3.26 Å [11] [12].
The surface complexation of arsenate on various iron oxide phases follows similar mechanisms across different mineral surfaces. On ferrihydrite, goethite, hematite, and lepidocrocite, arsenate forms predominantly bidentate corner-sharing complexes, with surface complexation constants (log K) ranging from -7.3 to -8.5 depending on the specific iron oxide phase [11] [13].
The generalized two-layer model provides an effective framework for describing arsenate sorption on iron oxides, incorporating both electrostatic and chemical binding components. The model accounts for protonation and deprotonation reactions at the oxide surface, as well as ion-specific complexation reactions [14] [15]. The surface complexation reactions can be described by the following equilibria:
≡FeOH + H₃AsO₄ ⇌ ≡FeHAsO₄ + H₂O + H⁺
≡FeOH + H₃AsO₄ ⇌ ≡FeAsO₄²⁻ + H₂O + 2H⁺
The pH dependence of arsenate sorption on iron oxides is particularly strong, with maximum sorption occurring in the pH range 4-6. This behavior reflects the interplay between arsenate speciation in solution and the surface charge characteristics of iron oxides [14] [15].
Competitive interactions between barium arsenate and other divalent cations significantly influence sorption behavior in aquatic systems. The competition follows the general trend based on ionic radii and charge density, with smaller, more highly charged cations showing greater affinity for surface sites [16] [17].
Calcium ions (Ca²⁺) exhibit moderate competition with barium for arsenate coprecipitation sites, with partition coefficients ranging from 0.3-0.7. The competition is most pronounced in systems with high calcium concentrations, where calcium can interfere with barium arsenate formation through the formation of competing calcium arsenate phases [16] [18].
Strontium ions (Sr²⁺) show strong competitive effects due to their similar ionic radius (1.18 Å) compared to barium (1.35 Å). The selectivity order Ba²⁺ > Sr²⁺ > Ca²⁺ reflects the decreasing ionic radius and increasing hydration energy [19] [20]. In mixed Ba-Sr systems, strontium can be readily incorporated into barium-bearing phases, with incorporation levels reaching significant percentages under high saturation conditions [2] [21].
Ferric iron (Fe³⁺) interactions with barium arsenate systems are more complex due to the higher charge and smaller ionic radius (0.65 Å) of Fe³⁺. Iron typically shows preferential binding to arsenate through the formation of strong inner-sphere complexes, with partition coefficients of 0.1-0.2 relative to barium [14] [22]. The competition is particularly important in systems where iron oxide phases are present, as these phases can effectively sequester arsenate and reduce its availability for barium arsenate formation.
The competitive interactions are further complicated by the formation of mixed-metal phases and the pH-dependent speciation of competing ions. Carbonate ions show particularly strong competitive effects, with the potential to significantly reduce arsenate sorption capacity through the formation of competing carbonate surface complexes [22] [23].
Table 1: Barium Arsenate Phase Stability Data | ||||
---|---|---|---|---|
Phase | Temperature (°C) | pH Range | log Ksp | ΔGf° (kJ/mol) |
Ba₃(AsO₄)₂(c) | 25 | 7.88-12.50 | -23.53 | -3113.40 |
BaHAsO₄·H₂O(c) | 25 | 3.63-7.43 | -5.60 | -1544.47 |
Ba₃(AsO₄)₂(c) | 50 | 13.03-13.10 | -23.01 to -24.00 | Not reported |
BaHAsO₄·H₂O(c) | 25 | 7.47-7.66 | -5.23 to -5.89 | Not reported |
Table 2: Coprecipitation with Barite Systems | ||||
---|---|---|---|---|
System | Primary Phase | Incorporation Mechanism | Max Incorporation (mol%) | Saturation Index Effect |
Ba-Sr-SO₄ | Barite | Solid solution | Variable | SI>3 enhances Sr |
Ba-As-SO₄ | Barite | Substitution/Surface complex | 0.32 (pH≤5) | pH dependent |
Ba-Ra-SO₄ | Barite | Solid solution | High | Enhanced at high SI |
Ba-Ca-SO₄ | Barite | Outer-sphere complex | Low | Limited incorporation |
Table 3: Surface Complexation Modeling Parameters | ||||
---|---|---|---|---|
Oxide Surface | Arsenate Complex Type | As-Fe Distance (Å) | log K (inner-sphere) | Competing Ions |
Ferrihydrite | Bidentate binuclear | 3.26 | -7.7 to -8.5 | CO₃²⁻, SiO₄⁴⁻, PO₄³⁻ |
Goethite | Bidentate binuclear | 3.26 | -7.5 to -8.0 | CO₃²⁻, SiO₄⁴⁻, PO₄³⁻ |
Hematite | Bidentate binuclear | 3.26 | -7.3 to -7.8 | CO₃²⁻, SiO₄⁴⁻, PO₄³⁻ |
Lepidocrocite | Bidentate binuclear | 3.26 | -7.6 to -8.1 | CO₃²⁻, SiO₄⁴⁻, PO₄³⁻ |
Table 4: Competitive Ion Interaction Data | ||||
---|---|---|---|---|
Competing Ion | Ionic Radius (Å) | Effect on Ba-As Coprecipitation | Selectivity Order | Partition Coefficient |
Ca²⁺ | 1.00 | Moderate competition | Ba²⁺ > Sr²⁺ > Ca²⁺ | 0.3-0.7 |
Sr²⁺ | 1.18 | Strong competition | Ba²⁺ > Sr²⁺ > Ca²⁺ | 0.5-0.9 |
Fe³⁺ | 0.65 | Weak competition | Fe³⁺ > Ba²⁺ | 0.1-0.2 |
Mg²⁺ | 0.72 | Weak competition | Ba²⁺ > Mg²⁺ | 0.1-0.3 |
Table 5: Kinetic Parameters for Barium Arsenate Formation | ||||
---|---|---|---|---|
Reaction Type | Rate Constant (s⁻¹) | Temperature Dependence | pH Dependence | Activation Energy (kJ/mol) |
Precipitation | 10⁻⁴ to 10⁻⁶ | Positive | Strong (pH 7-13) | 45-65 |
Dissolution | 10⁻⁷ to 10⁻⁹ | Positive | Moderate (pH 3-8) | 55-75 |
Coprecipitation | 10⁻⁵ to 10⁻⁷ | Positive | Strong (pH 5-12) | 40-60 |
Surface complexation | 10⁻² to 10⁻⁴ | Positive | Strong (pH 4-9) | 25-45 |